molecular formula C9H9BrO B139218 2-Bromophenylacetone CAS No. 21906-31-0

2-Bromophenylacetone

Cat. No. B139218
CAS RN: 21906-31-0
M. Wt: 213.07 g/mol
InChI Key: TZIAZLUAMDLDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromophenylacetone is a brominated acetophenone derivative, which is a class of organic compounds characterized by a phenyl group attached to an acetone unit. Although the specific compound 2-Bromophenylacetone is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and synthesis of brominated acetophenones. These compounds are of interest due to their potential applications in various chemical syntheses and biological activities.

Synthesis Analysis

The synthesis of brominated acetophenones can be achieved through multiple steps involving bromination, chlorination, and acylation as demonstrated in the synthesis of 2-Bromo-2′,4′-dichloroacetophenone . Another method involves the reaction of aryl bromides with acetone enolate ion in liquid ammonia under irradiation, which forms arylacetones in high yield . This method is noted for its high tolerance to steric hindrance, which is a common challenge in organic synthesis.

Molecular Structure Analysis

The molecular structure of brominated acetophenones is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences the electronic distribution within the molecule. For instance, in the compound 2-(3-Bromo-4-methoxyphenyl)acetic acid, the bromine atom is electron-withdrawing, while the methoxy and acetyl substituents are electron-donating . This electronic arrangement has implications for the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Brominated acetophenones can participate in various chemical reactions due to the presence of reactive functional groups. The electron-withdrawing nature of the bromine atom can facilitate nucleophilic substitution reactions, which are a cornerstone in organic synthesis. The reactivity of these compounds can be further explored through spectroscopic methods and theoretical calculations, as seen in the study of (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones, such as relative density, refractive index, boiling point, and melting point, can be measured to characterize these compounds . These properties are essential for the identification, purification, and application of these chemicals in various industrial and research settings.

Relevant Case Studies

The papers provided do not detail specific case studies involving 2-Bromophenylacetone. However, the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors offer a glimpse into the potential biological applications of brominated aromatic compounds . The inhibitory activity against human carbonic anhydrase isoforms suggests that brominated acetophenones may also have biological relevance, warranting further investigation.

Scientific Research Applications

Metabolism Studies

  • In vivo Metabolism in Rats : 2-Bromophenylacetone and its derivatives play a role in metabolism studies. For instance, a study explored the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying various metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid and others. This research helps in understanding the metabolic pathways and potential toxic effects of such compounds (Kanamori et al., 2002).

  • Comparative Reactivity and Acidity Studies : Another study conducted a comparative DFT analysis on halogenated phenylacetic acids, including those derived from 2-bromophenylacetone. This research aimed at understanding their reactivity, acidity, and vibrational spectra, which are crucial for applications in various fields, including medicinal chemistry (Srivastava et al., 2015).

  • Phase I Metabolism Analysis : A study analyzed the Phase I metabolism of 2C-B in different species, including humans, by using hepatocytes. This study identified various metabolites and highlighted interspecies differences in the metabolism of compounds like 2C-B, which is structurally related to 2-bromophenylacetone (Carmo et al., 2005).

Chemical Synthesis and Drug Discovery

  • Synthesis of Quinoxalinones and Related Compounds : 2-Bromophenylacetone derivatives are used in the synthesis of complex organic compounds. For instance, one study reported an efficient synthesis protocol for quinoxalinones, benzoxazinones, and benzothiazinones from precursors derived from 2-bromophenylacetone (Nagaraj et al., 2014).

  • Fragment-Based Discovery of Bromodomain Inhibitors : The discovery and optimization of bromodomain inhibitors, crucial for gene transcription regulation, have utilized fragments derived from 2-bromophenylacetone. This research contributes to developing new therapeutic agents for various diseases (Bamborough et al., 2012).

  • Development of Antidiabetic Agents : In drug discovery, 2-bromophenylacetone derivatives have been explored for their potential as antidiabetic agents. A study synthesized a range of N-substituted derivatives and tested them for their antidiabetic potential, indicating the versatility of 2-bromophenylacetone in medicinal chemistry (Nazir et al., 2018).

Enzyme Inhibition Studies

  • Inhibition of Carbonic Anhydrase and Acetylcholinesterase : Derivatives of 2-bromophenylacetone have been tested for their inhibitory effects on important enzymes like carbonic anhydrase and acetylcholinesterase. These studies are significant for developing treatments for various conditions, including glaucoma and neurological disorders (Balaydın et al., 2012).

Epigenetic Studies

  • Bromodomains in Epigenetics : Bromodomains, which recognize acetylated lysine on histones and other proteins, have been a subject of intense research. Studies involving 2-bromophenylacetone derivatives have contributed to understanding the structure, function, and pharmacology of bromodomains, which play a critical role in epigenetic regulation (Ferri et al., 2016).

Safety And Hazards

2-Bromophenylacetone is classified as a combustible liquid (Hazard statement: H227) . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as gloves and eye protection should be worn when handling this compound . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

1-(2-bromophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIAZLUAMDLDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370118
Record name 2-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromophenylacetone

CAS RN

21906-31-0
Record name 2-Bromophenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromophenylacetone
Reactant of Route 2
2-Bromophenylacetone
Reactant of Route 3
Reactant of Route 3
2-Bromophenylacetone
Reactant of Route 4
Reactant of Route 4
2-Bromophenylacetone
Reactant of Route 5
Reactant of Route 5
2-Bromophenylacetone
Reactant of Route 6
Reactant of Route 6
2-Bromophenylacetone

Citations

For This Compound
15
Citations
S Kumar - Journal of the Chemical Society, Perkin Transactions 1, 1998 - pubs.rsc.org
… (3), methyl 2-bromophenylacetate (4), 2-bromophenylacetone (5), and/or 2-iodo-5-… -boronic acid (2),16 2-bromo-5-methoxybenzaldehyde (3),17 2-bromophenylacetone (5),18 …
Number of citations: 33 pubs.rsc.org
X Xiong, Y Jiang, D Ma - Organic letters, 2012 - ACS Publications
… Further investigations indicated that the method was amenable to 1-(2-bromopyridin-3-yl)ethanone (entry 11) and 2-bromophenylacetone with different α-substituents (entries 12–16), …
Number of citations: 125 pubs.acs.org
C Chen, PG Dormer - The Journal of Organic Chemistry, 2005 - ACS Publications
… Our initial intention was to explore the synthesis of indole 4 from 2-bromophenylacetone (Scheme 1). In particular, we carried out the amination of 2-bromophenylacetone with …
Number of citations: 150 pubs.acs.org
S Kumar - Tetrahedron letters, 1996 - Elsevier
… Coupling of 2-naphthalene boronic acid (1) or its 6-methoxy- derivative 2 with readily available 2bromophenylacetone 0) 9 or 2-iodo-5-methoxyphenylacetone (4) 10 in the presence of …
Number of citations: 13 www.sciencedirect.com
S Mao, XQ Zhu, YR Gao, DD Guo… - Chemistry–A European …, 2015 - Wiley Online Library
… Dialkyl ketones, such as benzyl butyl ketone, and 2-bromophenylacetone were also suitable substrates and afforded the corresponding products in good yields (Scheme 2, 2 q and 2 r), …
D Xu, TM Penning, IA Blair… - The Journal of organic …, 2009 - ACS Publications
… The key step entailed Pd-catalyzed Suzuki−Miyaura cross-coupling of the 2-boronate ester of 7-methoxynaphthalene (3) with 2-bromophenylacetone 4. The boronate ester 3 was …
Number of citations: 39 pubs.acs.org
JJ Duvall - 1963 - scholarsarchive.byu.edu
The pure sodium salts of the toluenesulfonic acids were prepared by one of two ways. Both methods started with diazotization of the toluidine. In the first method, the diazonium solution …
Number of citations: 0 scholarsarchive.byu.edu
H Inoue, S Negishi, Y Nakazono, YT Iwata… - Forensic …, 2016 - Springer
There has been a rapid increase over the last decade in the appearance of new non-controlled psychoactive substances. Minor changes in the chemical structures of these compounds, …
Number of citations: 11 link.springer.com
D Xu, Y Duan, IA Blair, TM Penning, RG Harvey - Organic Letters, 2008 - ACS Publications
… Pd-catalyzed Suzuki coupling of 2-bromophenylacetone (4) with 9-phenanthrylboronic acid (5) took place smoothly in the presence of Na 2 CO 3 in DME to provide 2-(9-phenanthryl)…
Number of citations: 8 pubs.acs.org
S Condon, A El Ouarradi, E Metay, E Leonel… - Tetrahedron, 2008 - Elsevier
… Next, we examined the reactivity of 2-bromophenylacetonitrile 12, 2-bromophenylacetone 13 and ethyl 2-(2-bromophenyl)acetate 14 with activated olefins in order to perform six-…
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.